2'-Chloro-2-hydroxy-5-methylbenzophenone 2'-Chloro-2-hydroxy-5-methylbenzophenone 2'-chloro-2-hydroxy-5-methylbenzophenone is a member of benzophenones.
Brand Name: Vulcanchem
CAS No.: 6280-52-0
VCID: VC3776674
InChI: InChI=1S/C14H11ClO2/c1-9-6-7-13(16)11(8-9)14(17)10-4-2-3-5-12(10)15/h2-8,16H,1H3
SMILES: CC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2Cl
Molecular Formula: C14H11ClO2
Molecular Weight: 246.69 g/mol

2'-Chloro-2-hydroxy-5-methylbenzophenone

CAS No.: 6280-52-0

Cat. No.: VC3776674

Molecular Formula: C14H11ClO2

Molecular Weight: 246.69 g/mol

* For research use only. Not for human or veterinary use.

2'-Chloro-2-hydroxy-5-methylbenzophenone - 6280-52-0

Specification

CAS No. 6280-52-0
Molecular Formula C14H11ClO2
Molecular Weight 246.69 g/mol
IUPAC Name (2-chlorophenyl)-(2-hydroxy-5-methylphenyl)methanone
Standard InChI InChI=1S/C14H11ClO2/c1-9-6-7-13(16)11(8-9)14(17)10-4-2-3-5-12(10)15/h2-8,16H,1H3
Standard InChI Key BXAARESMPHIJGG-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2Cl
Canonical SMILES CC1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Information

2'-Chloro-2-hydroxy-5-methylbenzophenone is an organic compound belonging to the benzophenone family of chemicals. Its structure consists of two benzene rings connected by a carbonyl group (C=O), with specific functional group substitutions. The compound has a molecular formula of C14H11ClO2, indicating 14 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .

The systematic IUPAC name for this compound is (2-chlorophenyl)-(2-hydroxy-5-methylphenyl)methanone, which describes its structural arrangement . The compound features three key functional groups: a chlorine atom at the 2' position of one benzene ring, a hydroxyl group at the 2 position of the other benzene ring, and a methyl group at the 5 position of the same hydroxylated ring. This specific arrangement of functional groups gives the compound its unique chemical and physical properties.

The compound is identified by several registration numbers and identifiers in chemical databases, including CAS number 6280-52-0 and European Community (EC) Number 621-245-5 . These identifiers help in the unambiguous recognition of the compound across various chemical databases and literature sources.

Adductm/zPredicted CCS (Ų)
[M+H]+247.05203151.9
[M+Na]+269.03397168.1
[M+NH4]+264.07857161.0
[M+K]+285.00791160.1
[M-H]-245.03747156.3
[M+Na-2H]-267.01942161.2
[M]+246.04420155.9
[M]-246.04530155.9

These values provide information about the molecular size and shape in different ionization states, which is valuable for analytical techniques such as ion mobility spectrometry .

Based on data from structurally similar compounds, the ideal gas heat capacity (Cp,gas) has been calculated to be approximately 505.82 J/mol×K . The dynamic viscosity (η) varies with temperature and ranges from 0.0000164 Pa×s at 712.55 K to 0.0003647 Pa×s at 474.55 K . These properties are important for understanding the compound's behavior in various chemical processes and applications.

Chemical Reactivity and Functional Group Behavior

The hydroxyl group at the 2-position is particularly significant as it can participate in both hydrogen bonding and various chemical reactions. In benzophenone derivatives, such hydroxyl groups can undergo reactions typical of phenols, including:

  • Esterification with acid chlorides or anhydrides

  • Etherification via Williamson ether synthesis

  • Oxidation to form quinones or related structures

  • Nucleophilic substitution reactions

The carbonyl group (C=O) is another reactive center that can undergo nucleophilic addition reactions, reduction to secondary alcohols, and condensation reactions. The proximity of the hydroxyl group to the carbonyl group may lead to intramolecular hydrogen bonding, which would affect the reactivity of both functional groups.

The chlorine atom at the 2'-position can participate in nucleophilic aromatic substitution reactions under appropriate conditions, especially when activated by strong nucleophiles. The methyl group at the 5-position, while less reactive than the other functional groups, can undergo oxidation reactions and serve as a site for further functionalization through radical halogenation.

In crystal structures of related compounds, the packing is influenced by intermolecular interactions such as O—H⋯O hydrogen bonds, π–π stacking, and C—H⋯O and C—H⋯π interactions . These interactions are likely to be present in 2'-Chloro-2-hydroxy-5-methylbenzophenone as well, affecting its solid-state properties and possibly its reactivity in certain environments.

Spectroscopic Characterization

Spectroscopic data is essential for the identification and structural confirmation of chemical compounds. While detailed spectroscopic data specifically for 2'-Chloro-2-hydroxy-5-methylbenzophenone is limited in the provided search results, the compound would exhibit characteristic spectral features based on its functional groups and molecular structure.

In infrared (IR) spectroscopy, 2'-Chloro-2-hydroxy-5-methylbenzophenone would likely show characteristic absorption bands corresponding to:

  • O-H stretching (3500-3200 cm⁻¹, broad)

  • C=O stretching (approximately 1650 cm⁻¹)

  • Aromatic C=C stretching (1600-1400 cm⁻¹)

  • C-Cl stretching (around 750-700 cm⁻¹)

  • C-H stretching for the methyl group (around 2950 cm⁻¹)

In nuclear magnetic resonance (NMR) spectroscopy, the ¹H NMR spectrum would show signals for:

  • The hydroxyl proton (typically downfield, around 10-12 ppm, depending on solvent)

  • Aromatic protons (7-8 ppm)

  • Methyl protons (around 2.3-2.5 ppm)

The ¹³C NMR spectrum would feature signals for the carbonyl carbon (around 195-200 ppm), aromatic carbons (120-140 ppm), and the methyl carbon (around 20 ppm).

Mass spectrometry would provide the molecular ion peak corresponding to the molecular weight of 246.69 g/mol, along with characteristic fragmentation patterns. The predicted m/z values for various adducts, as shown in Table 1 earlier, would be valuable for identifying the compound in mass spectrometric analyses .

Structural Relationships and Comparative Analysis

2'-Chloro-2-hydroxy-5-methylbenzophenone belongs to a broader family of substituted benzophenones, and its properties can be better understood by comparing it with structurally related compounds. The positioning of functional groups on the benzophenone scaffold significantly influences the physical, chemical, and biological properties of these compounds.

The closely related compound 3-Chloro-4-hydroxy-4′-methylbenzophenone differs in the positioning of the chlorine and hydroxyl groups . In this analog, the chlorine is at the 3-position and the hydroxyl at the 4-position of one ring, while the methyl group is at the 4'-position of the other ring. The crystallographic data for this compound reveals a dihedral angle of 54.70° between the two benzene rings, which is likely similar for 2'-Chloro-2-hydroxy-5-methylbenzophenone .

2-Hydroxy-5-methylbenzophenone, which lacks the chlorine substituent, is another structurally related compound . The absence of the chlorine atom would result in different electronic properties and potentially different reactivity patterns compared to 2'-Chloro-2-hydroxy-5-methylbenzophenone.

Structure-activity relationship studies on benzophenone derivatives have provided valuable insights into how structural modifications affect biological activities. For instance, the position of hydroxyl groups significantly influences estrogenic activity, with hydroxyl groups at the 4-position generally conferring stronger activity than those at the 3-position, which in turn are more potent than those at the 2-position . The presence of a chlorine atom can enhance certain biological activities, while the addition of hydroxyl groups to the benzene ring of the hydrophobic moiety may reduce activity .

These structure-activity relationships suggest that 2'-Chloro-2-hydroxy-5-methylbenzophenone, with its specific arrangement of functional groups, would exhibit a unique profile of physical, chemical, and biological properties that distinguishes it from other benzophenone derivatives.

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